

# Gap 26: Solubility Profile in DMSO and Aqueous Solutions for Research Applications

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## Compound of Interest

Compound Name: Gap 26

Cat. No.: B1344017

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Gap 26** is a synthetic peptide that corresponds to a sequence within the first extracellular loop of Connexin 43 (Cx43), a protein crucial for gap junctional intercellular communication.[1][2][3][4] As a selective inhibitor of Cx43-based channels, **Gap 26** is a valuable tool in studying the roles of gap junctions and hemichannels in various physiological and pathological processes, including cardiac arrhythmias, neuroinflammation, and cancer.[5][6] This document provides detailed information on the solubility of **Gap 26** in dimethyl sulfoxide (DMSO) and various aqueous solutions, along with protocols for its preparation and application in research settings.

## Introduction to Gap 26

**Gap 26** is a mimetic peptide with the sequence H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH, corresponding to amino acid residues 63-75 of human Cx43.[7] It functions by binding to the extracellular loops of Cx43, thereby inhibiting the docking of connexons to form gap junction channels and also blocking the activity of undocked hemichannels.[8] This inhibitory action is reversible and specific to Cx43, making **Gap 26** a preferred tool for targeted studies. The peptide's ability to modulate intercellular communication has led to its use in a wide range of research areas, from basic cell biology to preclinical drug development.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>70</sub> H <sub>107</sub> N <sub>19</sub> O <sub>19</sub> S	[2]
Molecular Weight	1550.8 g/mol	[2]
Appearance	Solid Powder	
Purity	≥95%	[7]
Amino Acid Sequence	VCYDKSFPISHVR	[7]

## Solubility Data

The solubility of **Gap 26** can vary depending on the solvent and the presence of assisting techniques such as sonication or warming. The following table summarizes the reported solubility data in commonly used laboratory solvents.

Solvent	Reported Solubility	Molar Concentration (approx.)	Notes	Reference
DMSO	100 mg/mL	64.48 mM	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.	[2]
50 mM	77.54 mg/mL	Ultrasonic and warming may be required.	[9]	
Water	100 mg/mL	64.48 mM	[2]	
100 mM	155.08 mg/mL	Ultrasonic may be required.		
>10 mM	>15.51 mg/mL	In sterile water.	[10]	
2 mg/mL	1.29 mM	[7]		
PBS (Phosphate-Buffered Saline)	100 mg/mL	64.48 mM	Prepare fresh solutions for best results.	[4]
Ethanol	50 mg/mL	32.24 mM	[2]	

## Experimental Protocols

### Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 50 mM **Gap 26** stock solution in DMSO.

Materials:

- **Gap 26** peptide powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, RNase/DNase-free microcentrifuge tubes
- Vortex mixer
- Water bath sonicator

#### Procedure:

- Allow the vial of **Gap 26** powder to equilibrate to room temperature before opening to prevent condensation.
- Calculate the required volume of DMSO. For example, to prepare 1 mL of a 50 mM stock solution from a 1 mg vial of **Gap 26** (MW: 1550.8 g/mol):
  - Moles of **Gap 26** =  $0.001 \text{ g} / 1550.8 \text{ g/mol} = 6.45 \times 10^{-7} \text{ mol}$
  - Volume of DMSO =  $6.45 \times 10^{-7} \text{ mol} / 0.050 \text{ mol/L} = 1.29 \times 10^{-5} \text{ L} = 12.9 \text{ }\mu\text{L}$
- Add the calculated volume of anhydrous DMSO to the vial of **Gap 26**.
- Vortex the solution for 1-2 minutes to aid dissolution.
- If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
- Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term stability.

## Protocol for Preparing an Aqueous Working Solution from a DMSO Stock

This protocol details the dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for experimental use.

#### Materials:

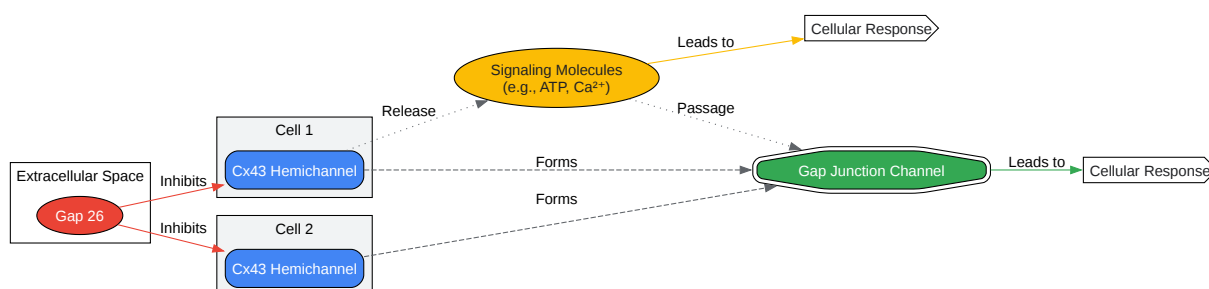
- **Gap 26** stock solution in DMSO
- Sterile Phosphate-Buffered Saline (PBS) or desired aqueous buffer
- Sterile microcentrifuge tubes or plates
- Pipettes and sterile tips

#### Procedure:

- Thaw a frozen aliquot of the **Gap 26** DMSO stock solution at room temperature.
- Determine the final desired concentration of **Gap 26** in your experiment.
- Perform a serial dilution if a very low final concentration is required to ensure accuracy.
- Add the required volume of the DMSO stock solution to the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
- Mix thoroughly by gentle pipetting or vortexing.
- Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
- Use the freshly prepared working solution immediately.

## Signaling Pathway and Mechanism of Action

**Gap 26** primarily targets Connexin 43 (Cx43), a protein that forms hemichannels and gap junctions. Its mechanism of action involves the inhibition of both of these channel types, which play distinct but interconnected roles in cell signaling.



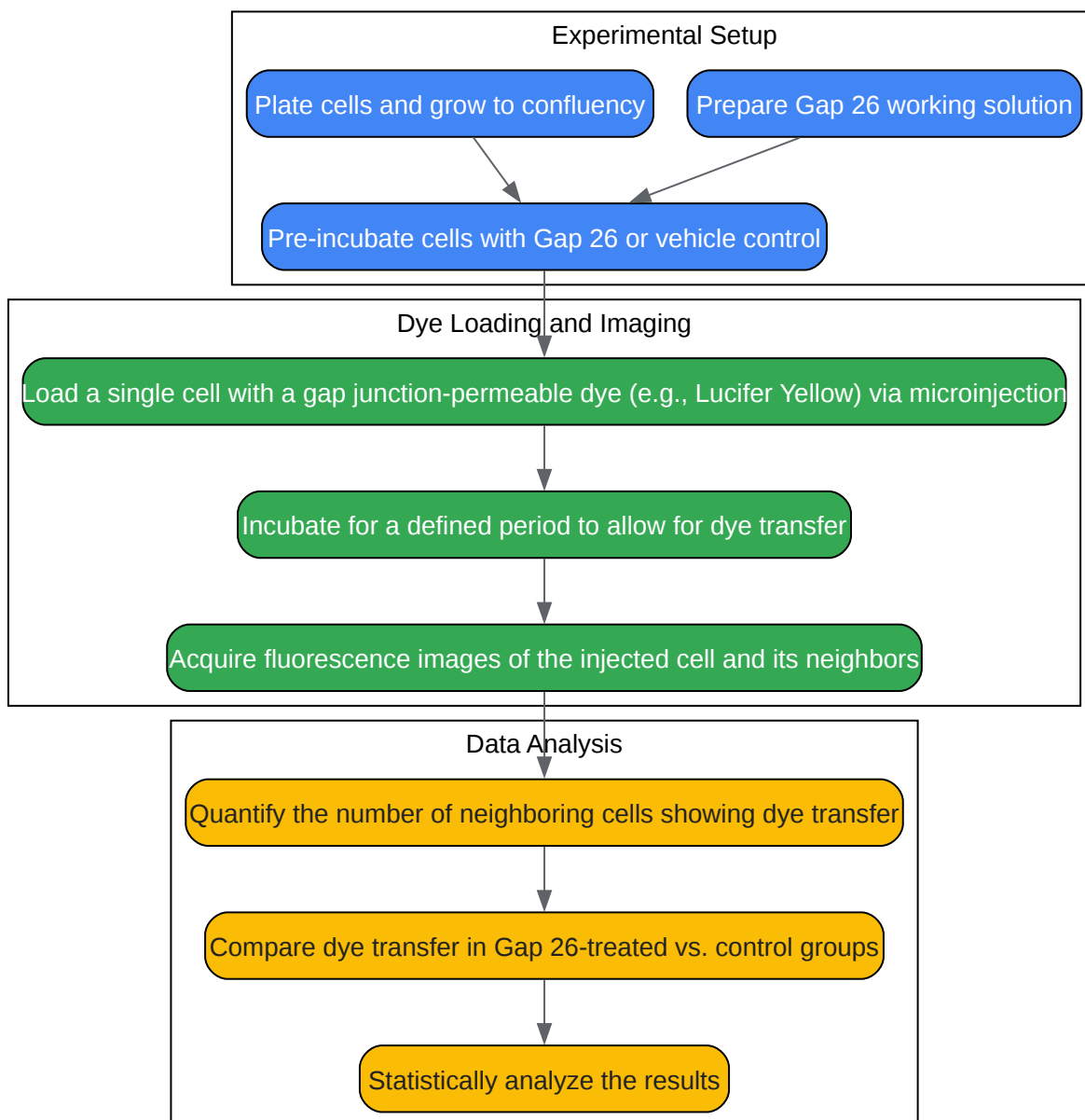
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Caption: Mechanism of **Gap 26** inhibition of Cx43 channels.

As depicted, **Gap 26** binds to the extracellular loops of Cx43 hemichannels, preventing their opening and the release of signaling molecules like ATP into the extracellular space. It also sterically hinders the docking of hemichannels from adjacent cells, thereby inhibiting the formation and function of gap junction channels that allow for direct cell-to-cell communication.

## Experimental Workflow Example: Inhibition of Dye Transfer

A common application of **Gap 26** is to demonstrate the role of gap junctions in intercellular communication. This can be visualized by monitoring the transfer of a gap junction-permeable dye between cells.



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Caption: Workflow for a dye transfer inhibition assay using **Gap 26**.

This workflow outlines the key steps in assessing the inhibitory effect of **Gap 26** on gap junctional intercellular communication. A significant reduction in the number of dye-positive neighboring cells in the **Gap 26**-treated group compared to the control would indicate effective inhibition of gap junction channels.

## Conclusion

**Gap 26** is a potent and selective inhibitor of Connexin 43, making it an indispensable tool for researchers investigating the multifaceted roles of gap junctions and hemichannels. Understanding its solubility characteristics is paramount for the preparation of effective and reproducible experimental solutions. The protocols and data presented herein provide a comprehensive guide for the proper handling and application of **Gap 26** in a variety of research contexts. Always refer to the manufacturer's specific instructions for the lot of **Gap 26** being used, as solubility can vary slightly between batches.

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